3-(2-fluorophenyl)-N-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-(2-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is functionalized with fluorophenyl and methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.
Attachment of the Methoxyphenyl Group: This can be done via a Friedel-Crafts alkylation reaction using methoxybenzyl chloride and a Lewis acid catalyst.
Final Functionalization: The carboxamide group is introduced through an amidation reaction using suitable amines and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the substituents used.
Scientific Research Applications
3-(2-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-fluorophenyl 4-methoxyphenyl sulfone
- (2-fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
- Dimethyl 4-(2-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
Uniqueness
3-(2-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its combination of fluorophenyl and methoxyphenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H18FN3O3 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C23H18FN3O3/c1-30-17-9-6-15(7-10-17)13-25-22(28)16-8-11-18-20(12-16)26-14-27(23(18)29)21-5-3-2-4-19(21)24/h2-12,14H,13H2,1H3,(H,25,28) |
InChI Key |
YIWWOAMWKLSVGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
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